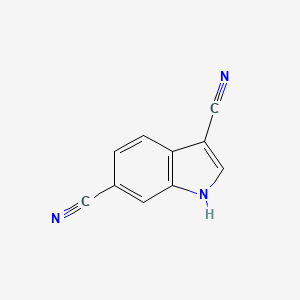
1H-indole-3,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive cyclization is a key reaction in its synthesis.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium salts and phase transfer catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
Applications De Recherche Scientifique
1H-Indole-3,6-dicarbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Another indole derivative with significant chemical and biological properties.
2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: A related compound synthesized through similar methods.
Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C10H5N3 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
1H-indole-3,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H |
Clé InChI |
FBNJAZHLFGRJFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)NC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















